5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Thermal Stability Process Chemistry Purification

5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4) is a substituted N-benzylbenzenesulfonamide with the molecular formula C15H16BrNO4S and a molecular weight of 386.3 g/mol. The structure features a 5-bromo-2-methoxybenzenesulfonamide core bearing an N-(4-methoxybenzyl) substituent, introducing a dual-methoxy pharmacophoric pattern.

Molecular Formula C15H16BrNO4S
Molecular Weight 386.3g/mol
CAS No. 1015849-55-4
Cat. No. B350570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
CAS1015849-55-4
Molecular FormulaC15H16BrNO4S
Molecular Weight386.3g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC
InChIInChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(4-7-13)10-17-22(18,19)15-9-12(16)5-8-14(15)21-2/h3-9,17H,10H2,1-2H3
InChIKeyIGWLUJBNSRCVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4): Compound Identity and Core Specifications


5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4) is a substituted N-benzylbenzenesulfonamide with the molecular formula C15H16BrNO4S and a molecular weight of 386.3 g/mol . The structure features a 5-bromo-2-methoxybenzenesulfonamide core bearing an N-(4-methoxybenzyl) substituent, introducing a dual-methoxy pharmacophoric pattern. This compound is supplied as a research-grade chemical with a minimum certified purity of 98% (HPLC) and is produced in the USA under full quality assurance [1]. Its predicted physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 528.7 ± 60.0 °C at 760 mmHg, a flash point of 273.6 ± 32.9 °C, and a calculated LogP of approximately 3.98, reflecting intermediate lipophilicity within this sulfonamide series .

Why Simple N-Benzyl or Positional Sulfonamide Analogs Cannot Substitute for 5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4)


Bulk procurement of 'a benzenesulfonamide building block' without verifying the exact substitution pattern introduces structural variables that can alter reactivity, crystallinity, and biological probe performance. The 5-bromo-2-methoxy-N-(4-methoxybenzyl) combination establishes a specific electronic and steric environment that differs measurably from its closest analogs: the N-benzyl analog (CAS 446308-82-3) lacks the 4′-methoxy group, reducing hydrogen-bond acceptor count and lowering the boiling point by ~32 °C ; the 4-bromo positional isomer (CAS 329939-43-7) shifts the bromine from the 5- to the 4-position and removes the 2-methoxy group entirely, yielding a lower boiling point (481.4 °C vs. 528.7 °C) and higher LogP (4.41 vs. 3.98) ; and the N-methyl analog (CAS 871269-17-9) eliminates the benzyl aromatic system, abolishing potential π-stacking interactions [1]. These quantifiable differences in boiling point, lipophilicity, and functional-group presentation mean that generic substitution can undermine reaction yields, chromatographic behavior, and structure-activity relationships in downstream applications.

Quantitative Differentiation Evidence for 5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4) vs. Structural Analogs


Higher Boiling Point and Flash Point vs. 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide Indicates Enhanced Thermal Stability

The target compound exhibits a substantially elevated boiling point and flash point relative to its closest positional isomer, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7). Specifically, 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has a predicted boiling point of 528.7 ± 60.0 °C (at 760 mmHg) and a flash point of 273.6 ± 32.9 °C , whereas the 4-bromo isomer shows a boiling point of 481.4 ± 55.0 °C and a flash point of 244.9 °C . This represents a boiling-point elevation of approximately 47 °C and a flash-point increase of approximately 29 °C.

Thermal Stability Process Chemistry Purification

98% Commercial Purity vs. 95% for Positional Isomer 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

The target compound is commercially supplied at a certified purity of 98% (HPLC) by Calpaclab [1], compared to the 95% minimum purity specification commonly reported for the 4-bromo positional isomer (CAS 329939-43-7) from suppliers such as AK Scientific . This 3-percentage-point purity differential reduces the total non-volatile impurity burden by approximately 60% (from 5% total impurities to 2%), minimizing the contribution of unidentified byproducts that can interfere with sensitive catalytic cycles, spectroscopic characterization, or biological assay interpretation.

Purity Procurement Quality Reproducibility

Reduced Lipophilicity (LogP 3.98 vs. 4.41) Relative to the 4-Bromo Positional Isomer Suggests Improved Aqueous Compatibility

The calculated partition coefficient (LogP) of 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is 3.98 , compared to a LogP of 4.41 for 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . The 0.43 LogP-unit reduction, attributable to the presence of the 2-methoxy group ortho to the sulfonamide, translates to an approximately 2.7-fold lower predicted octanol-water partition coefficient, suggesting measurably greater aqueous solubility and reduced non-specific protein binding in biological assay media.

Lipophilicity Solubility Druglikeness

Core-Structure Overlap with L-798106 (EP3 Antagonist, Ki = 0.3 nM) Positions This Compound as a Privileged Synthetic Intermediate

The 5-bromo-2-methoxybenzenesulfonamide core of the target compound is identical to the sulfonamide subunit of L-798106 (CAS 244101-02-8), a potent and highly selective prostanoid EP3 receptor antagonist with a Ki of 0.3 nM at EP3 and >3000-fold selectivity over EP1 and EP2 receptors . N-debenzylation of 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide would directly yield 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-14-9), the key intermediate used in the synthesis of L-798106 and related EP3-targeted N-acylsulfonamide antagonists [1]. By contrast, the 4-bromo positional isomer cannot access this EP3 pharmacophore space without a complete scaffold redesign.

EP3 Receptor Prostanoid Antagonist Synthetic Intermediate

Distinct Selectivity Profile vs. Y06036 (BET Inhibitor): Absence of BRD4 Bromodomain Binding

The structural analog Y06036 (5-bromo-2-methoxy-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide, CAS 1832671-96-1) is a potent BET bromodomain inhibitor that binds to the BRD4(1) bromodomain with a Kd of 82 nM . Y06036 achieves this activity through its benzisoxazole N-substituent, which occupies the acetyl-lysine binding pocket. The target compound, bearing an N-(4-methoxybenzyl) group instead, lacks the requisite heterocyclic pharmacophore for BET bromodomain engagement and is therefore not expected to exhibit significant BRD4 inhibition. This absence of BET activity is a differentiating feature: in phenotypic screening cascades where BET-mediated transcriptional effects represent an undesired off-target liability, 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is the cleaner chemical probe of the two.

BET Inhibition Bromodomain Selectivity

High-Confidence Application Scenarios for 5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1015849-55-4) Derived from Quantitative Evidence


Synthesis of EP3 Prostanoid Receptor Antagonists via N-Debenzylation and Acylation

The 5-bromo-2-methoxybenzenesulfonamide core of the target compound is the established synthetic precursor to L-798106 (EP3 Ki = 0.3 nM) and related N-acylsulfonamide EP3 antagonists. Procurement of this compound in 98% purity enables a streamlined two-step sequence (N-debenzylation followed by acylation with a cinnamic acid derivative) to access EP3-targeted chemical probes, reducing the synthetic burden of building the bromo-methoxybenzenesulfonamide scaffold from commodity chemicals . The higher thermal stability (boiling point 528.7 °C, flash point 273.6 °C) of this compound relative to alternative isomers supports the use of elevated-temperature amide coupling conditions during the acylation step without decomposition concerns .

Parallel Library Synthesis Requiring High-Purity Sulfonamide Building Blocks

With a certified purity of 98%—a 3-percentage-point advantage over the commonly procured 95%-purity 4-bromo positional isomer—this compound is suited for automated parallel synthesis platforms where precise stoichiometric control is critical. The lower impurity burden (2% vs. 5% total impurities) minimizes the risk of catalyst poisoning in palladium-mediated cross-coupling reactions at the bromine position, and reduces the chromatographic burden during final product purification . The reduced LogP (3.98 vs. 4.41) further facilitates aqueous-phase reaction workups for library intermediates .

Phenotypic Screening Libraries Where BET Bromodomain Activity Must Be Excluded

In target-agnostic phenotypic screens aimed at identifying non-epigenetic mechanisms of action, the target compound's structural incompatibility with the BET bromodomain acetyl-lysine binding pocket ensures that observed biological activity is not confounded by BRD4 inhibition. While the close analog Y06036 exhibits potent BET activity (BRD4(1) Kd = 82 nM) and would trigger a BET-mediated transcriptional response in cell-based assays, 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide lacks the essential benzisoxazole pharmacophore and is therefore a more suitable negative-control or background-scaffold entry in sulfonamide-focused screening decks .

Optimization of Solubility-Limited Sulfonamide Series via LogP Reduction

For medicinal chemistry programs targeting intracellular enzymes or receptors where excessive lipophilicity has been identified as a development risk (e.g., CYP inhibition, poor metabolic stability, or low kinetic solubility), the target compound's LogP of 3.98 offers a quantifiably less lipophilic starting point compared to the 4-bromo isomer (LogP 4.41). This 0.43 LogP-unit reduction corresponds to an estimated 2.7-fold improvement in aqueous partitioning, which may translate to higher assay-compatible concentrations in biochemical and cell-based primary screening formats .

Quote Request

Request a Quote for 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.